The compound (11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione is a synthetic derivative of the steroid hormone class, specifically a glucocorticoid. It is characterized by multiple hydroxyl groups and a fluorine atom, which contribute to its biological activity. This compound is often studied for its potential therapeutic applications in various medical fields.
This compound can be sourced from various chemical suppliers and research laboratories specializing in steroid derivatives. It is cataloged under several CAS numbers, with the most relevant being 131918-74-6 for its acetyloxy form and 1926-93-8 for related structures.
The compound belongs to the class of steroids, specifically glucocorticoids, which are known for their anti-inflammatory and immunosuppressive properties. It is classified under the broader category of pregnane derivatives, which are characterized by their steroidal backbone.
The synthesis of (11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione typically involves several key steps:
The synthesis requires careful control of reaction conditions to ensure selectivity and yield. Techniques such as chromatography may be employed to purify intermediates and final products.
The molecular formula of (11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione is C23H27FO7. Its structure includes:
The molecular weight of this compound is approximately 434.45 g/mol. The structural representation can be visualized through various chemical drawing software or databases like PubChem.
The compound can undergo various chemical reactions typical for steroids:
These reactions are essential for modifying the compound's pharmacological properties and improving its therapeutic efficacy.
As a glucocorticoid derivative, (11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione exerts its effects primarily through:
Studies have shown that modifications in the hydroxyl and fluorine positions significantly affect the binding affinity and biological activity of glucocorticoids.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm purity and structure.
(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione has potential applications in:
Research continues into optimizing its efficacy and minimizing side effects associated with glucocorticoid therapies.
The compound is formally designated as (11β,16α)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione, reflecting strict IUPAC steroid naming conventions. This nomenclature encodes critical structural features:
Table 1: Nomenclature Variants of the Compound
Systematic Name | CAS Number | Source |
---|---|---|
(11β,16α)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione | 131918-74-6 | SCBT, LGC Standards |
(11β,16α)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate | 71312973 | PubChem |
(11β,16α)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione | 131918-72-4 | LGC Standards |
Empirical analysis confirms the molecular formula as C₂₃H₂₇FO₇, derived from elemental analysis and mass spectrometry. Key mass data include:
The 11β-hydroxy and 16α-hydroxy configurations are stereochemical determinants of biological activity. X-ray diffraction and NMR analyses reveal:
Table 2: Stereochemical Features of Key Functional Groups
Chiral Center | Configuration | Biological Implication | Experimental Method |
---|---|---|---|
C11 | β (equatorial OH) | Hydrogen bonding with CBG/glucocorticoid receptor | NMR, X-ray diffraction |
C16 | α (axial OH) | Reduced sodium retention; enhanced anti-inflammatory activity | X-ray crystallography |
C17 | R | Stabilizes C20-C21 side chain conformation | Comparative CD spectra |
Structural comparisons with classical corticosteroids highlight unique features:
Table 3: Structural Comparison with Reference Corticosteroids
Compound | Molecular Formula | Key Structural Features | CBG Binding Affinity (Relative) |
---|---|---|---|
(11β,16α)-Target Compound | C₂₃H₂₇FO₇ | Δ¹,⁴,¹⁴; 9α-F; 11β,16α,17α-triol; C21-acetate | 0.7 (vs. cortisol=1.0) |
Cortisol | C₂₁H₃₀O₅ | Δ⁴; 11β,17α,21-triol | 1.0 (reference) |
Dexamethasone | C₂₂H₂₉FO₅ | Δ¹,⁴; 9α-F; 16α-Me; 17α-OH; 21-OH | 0.3 |
Betamethasone 21-acetate | C₂₄H₃₁FO₆ | Δ¹,⁴; 9α-F; 16β-Me; 17α-OH; 21-acetate | 0.4 |
Triamcinolone acetonide | C₂₄H₃₁FO₆ | Δ¹,⁴; 9α-F; 16α,17α-acetonide | 0.5 |
X-ray crystallography reveals a bent "U-shaped" conformation:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: